molecular formula C12H15N3O2S2 B2820172 N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide CAS No. 1428372-65-9

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide

Cat. No. B2820172
CAS RN: 1428372-65-9
M. Wt: 297.39
InChI Key: WQPSLYUNLSYQAJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative and a potent inhibitor of carbonic anhydrase IX and XII. It has been extensively studied for its potential applications in cancer treatment and imaging.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated novel compounds bearing sulfonamide moieties for their antimicrobial properties. For instance, the synthesis of new heterocyclic compounds incorporating sulfamoyl groups aimed at creating effective antimicrobial agents has been a significant focus. Compounds have shown promising in vitro antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Additionally, the preparation of sulfonamide derivatives has been explored for their capacity to block cyclooxygenase-2 (COX-2), with some exhibiting significant activity in vitro and in vivo, pointing to their potential therapeutic applications beyond antimicrobial effects (Penning et al., 1997).

Anticancer Applications

Research has also focused on designing and synthesizing novel sulfonamide compounds with anticancer activity. For example, studies on N-ethyl-N-methylbenzenesulfonamide derivatives have shown significant cytotoxic activities against various human cancer cell lines, underscoring the therapeutic potential of these compounds in oncology (Abd El-Gilil, 2019). The design of celecoxib derivatives and their evaluation as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents represent another area of interest, demonstrating the versatility of sulfonamide-based compounds in treating diverse diseases (Küçükgüzel et al., 2013).

Enzyme and Receptor Inhibition

The development of sulfonamide compounds as enzyme inhibitors, such as the synthesis of azoles incorporating sulfonamide moieties as anticonvulsant agents, highlights the potential of these compounds in neurological applications. Some of these synthesized compounds have shown protection against picrotoxin-induced convulsion, suggesting their utility in managing seizure disorders (Farag et al., 2012). Additionally, the design and synthesis of (imidazolylbiphenylyl)sulfonylurea derivatives as angiotensin II receptor antagonists for potential use in cardiovascular diseases further illustrate the broad applicability of sulfonamide derivatives in medicinal chemistry (Deprez et al., 1995).

properties

IUPAC Name

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-14-7-12(13-9-14)19(16,17)15(11-2-3-11)6-10-4-5-18-8-10/h4-5,7-9,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPSLYUNLSYQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide

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